1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2O.2ClH. It is known for its unique structure, which includes an azetidine ring and an oxane moiety.
Vorbereitungsmethoden
The synthesis of 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the azetidine ring and the attachment of the oxane moiety. Common starting materials include azetidine and oxane derivatives.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained. Catalysts and solvents may be used to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(oxan-4-yl)azetidin-3-ol hydrochloride and 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride share structural similarities with this compound.
Uniqueness: The presence of the oxane moiety and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C9H20Cl2N2O |
---|---|
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
1-(oxan-4-ylmethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-9-6-11(7-9)5-8-1-3-12-4-2-8;;/h8-9H,1-7,10H2;2*1H |
InChI-Schlüssel |
FWCSUDWMDXMZCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CN2CC(C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.